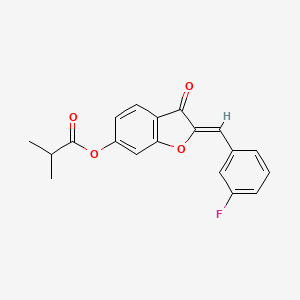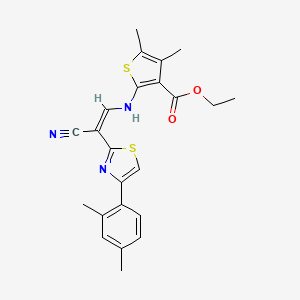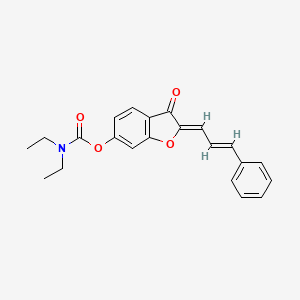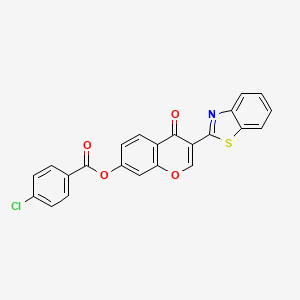![molecular formula C22H22N2O4S B6508507 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate CAS No. 877635-41-1](/img/structure/B6508507.png)
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate is a synthetic organic compound with a complex molecular structure, primarily used in advanced chemical research. Known for its distinct chemical properties, this compound has applications across various fields, including chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the reaction of 4-methylpyrimidine with thioacetic acid, followed by a condensation reaction with a pyran-4-one derivative. The reaction conditions often involve specific temperature controls and the use of solvents such as acetonitrile or dichloromethane to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate might involve automated continuous flow reactors to ensure consistent production quality and efficiency. The use of catalytic agents and high-pressure systems can further enhance the reaction rate and product output.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to generate various thiol derivatives.
Substitution: The pyrimidinyl moiety can participate in nucleophilic substitution reactions, producing various substituted products.
Common Reagents and Conditions: Common reagents include hydrogen peroxide (for oxidation), lithium aluminium hydride (for reduction), and halogenating agents like N-bromosuccinimide for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent undesired side reactions.
Major Products: The major products formed depend on the reaction type. Oxidation often yields sulfoxides and sulfones, reduction leads to thiol derivatives, and substitution can produce a range of pyrimidinyl-substituted compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, facilitating the exploration of new synthetic pathways.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and mechanisms due to its unique structure and reactivity.
Medicine: Though not a drug itself, it aids in the development of pharmaceuticals by serving as a model compound in drug design and discovery processes.
Industry: In industrial applications, it may be used in the production of specialty chemicals or as a stabilizing agent in certain formulations.
Mechanism of Action
The compound's effects are primarily exerted through its ability to interact with specific molecular targets, often enzymes or receptors, altering their activity. The pyrimidinyl and pyranyl moieties are particularly adept at forming stable interactions with proteins, thus influencing various biochemical pathways.
Comparison with Similar Compounds
4-methylpyrimidin-2-yl derivatives
Pyranyl esters with different substitutions
Sulfanyl-linked organic molecules
Each of these similar compounds may share some properties but will differ in their specific interactions and reactivity profiles due to variations in their structures.
There you have it—a deep dive into the world of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate. Quite a mouthful, but definitely a fascinating molecule!
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-9-10-23-21(24-14)29-13-17-11-18(25)19(12-27-17)28-20(26)15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDSXYXJVWELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508436.png)
![methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6508438.png)
![2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6508439.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508446.png)

![4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6508458.png)

![4-phenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B6508475.png)
![N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide](/img/structure/B6508476.png)
![N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide](/img/structure/B6508489.png)
![2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B6508495.png)
![3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B6508498.png)


